

Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,3-Trimethylcyclohexene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,3-Trimethylcyclohexene** (CAS No. 503-47-9), a volatile organic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **1,3,3-Trimethylcyclohexene**, sourced from the Spectral Database for Organic Compounds (SDBS).^{[1][2][3][4][5]} The data is organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.25	Triplet (t)	1H	H-2
1.95	Doublet of Triplets (dt)	2H	H-6
1.65	Singlet (s)	3H	CH ₃ at C-1
1.43	Triplet (t)	2H	H-5
1.22	Multiplet (m)	2H	H-4
0.98	Singlet (s)	6H	gem-Dimethyl at C-3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
135.0	C-1
121.5	C-2
40.2	C-6
34.5	C-3
31.0	C-4
28.5	gem-Dimethyl at C-3
23.5	CH ₃ at C-1
19.0	C-5

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule, which are characteristic of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (alkane)
2868	Medium	C-H stretch (alkane)
1670	Medium	C=C stretch (alkene)
1458	Medium	C-H bend (alkane)
1364	Medium	C-H bend (gem-dimethyl)
802	Strong	=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and structure.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment / Fragment
124	25	[M] ⁺ (Molecular Ion)
109	100	[M - CH ₃] ⁺
95	30	[M - C ₂ H ₅] ⁺
81	40	[C ₆ H ₉] ⁺
67	20	[C ₅ H ₇] ⁺
41	35	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to volatile liquid samples like **1,3,3-Trimethylcyclohexene**.

NMR Spectroscopy

Sample Preparation: A small amount of **1,3,3-Trimethylcyclohexene** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Proton-decoupled ^{13}C NMR is the most common experiment to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

Sample Preparation: For a neat liquid sample like **1,3,3-Trimethylcyclohexene**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

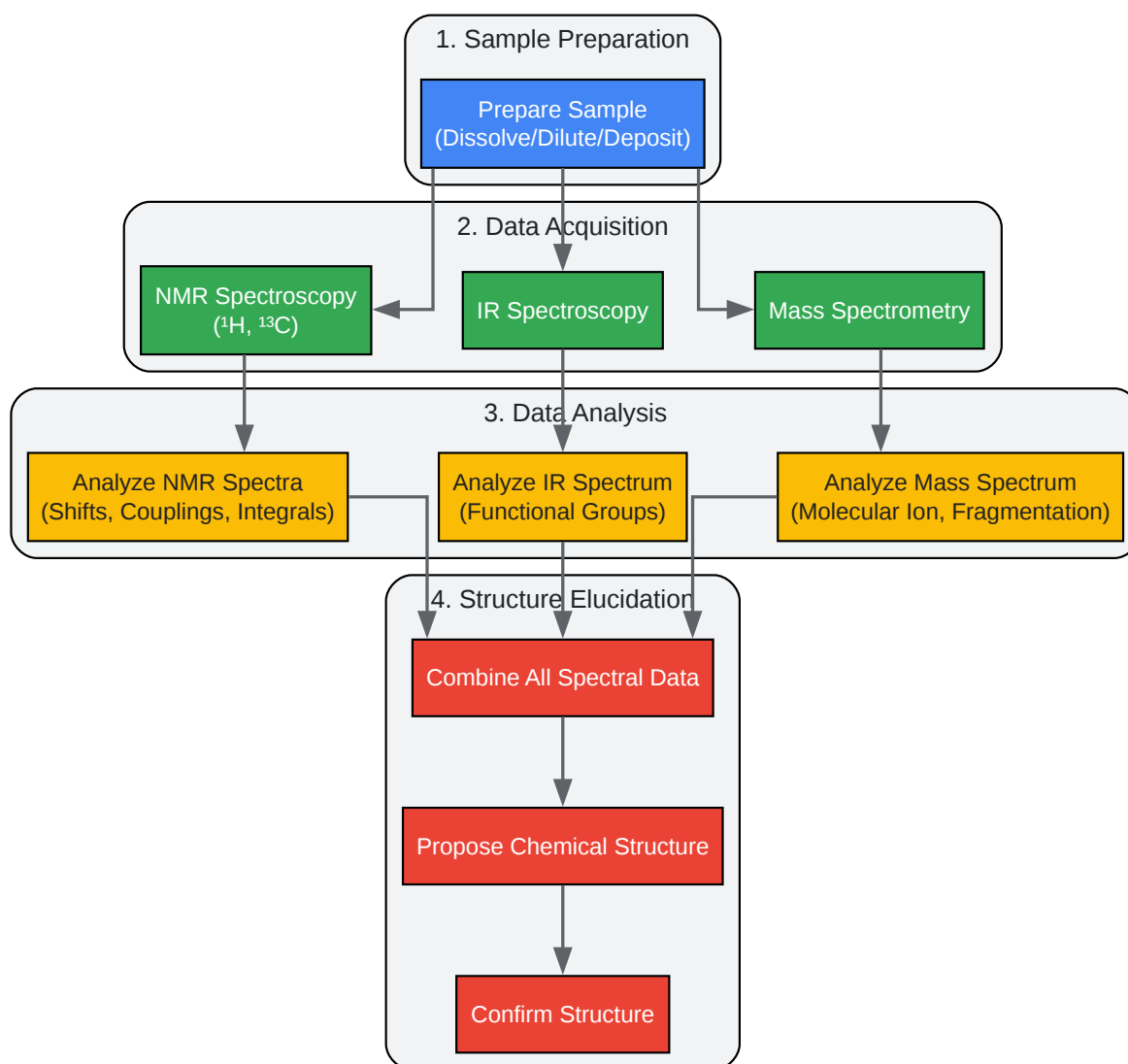
Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound, a common method is direct injection via a heated probe or, more frequently, introduction through a gas chromatograph (GC-MS). In the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.



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Caption: Logical workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3343063#spectroscopic-data-for-1-3-3-trimethylcyclohexene-nmr-ir-mass-spec]

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